

Dapagliflozin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapagliflozin-d5

Cat. No.: B585938

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This technical guide provides an in-depth overview of **Dapagliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for pharmacokinetic and metabolic studies. This document outlines the key physicochemical properties, a detailed experimental protocol for its use in bioanalytical assays, and the relevant biological pathway of its non-deuterated counterpart.

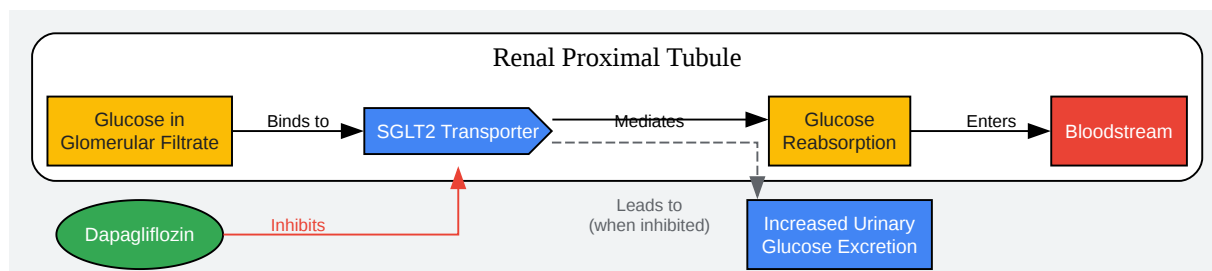
Physicochemical Properties of Dapagliflozin-d5

Dapagliflozin-d5 is a stable, isotopically labeled form of Dapagliflozin, designed for use as an internal standard in quantitative analysis.^[1] The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without altering the chemical behavior of the molecule during sample preparation and analysis.

Property	Value	References
CAS Number	1204219-80-6	[1][2][3][4][5]
Molecular Formula	C ₂₁ H ₂₀ D ₅ ClO ₆	[1][2][4][5]
Molecular Weight	413.9 g/mol	[1][2][3][4][5][6]
Synonyms	BMS 512148-D5, (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5	[2][3][5]
Purity	>95% (HPLC)	[2]

Mechanism of Action of Dapagliflozin

Dapagliflozin-d5 is used to quantify Dapagliflozin. The therapeutic effects of Dapagliflozin are derived from its ability to inhibit the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. The following diagram illustrates this signaling pathway.



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Diagram of Dapagliflozin's SGLT2 inhibition pathway.

Experimental Protocol: Quantification of Dapagliflozin in Human Plasma using LC-MS/MS

The following protocol details a typical workflow for the quantification of Dapagliflozin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with

Dapagliflozin-d5 as an internal standard.

1. Materials and Reagents

- Dapagliflozin analytical standard
- **Dapagliflozin-d5** internal standard
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well collection plates
- Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare 1 mg/mL stock solutions of Dapagliflozin and **Dapagliflozin-d5** in methanol.
- Working Solutions: Serially dilute the Dapagliflozin stock solution with 50:50 acetonitrile:water to prepare calibration curve (CC) working solutions. Prepare separate quality control (QC) working solutions at low, medium, and high concentrations.
- Spiking: Spike blank human plasma with the CC and QC working solutions to create calibration standards and QC samples. Add the **Dapagliflozin-d5** internal standard working solution to all samples (except blanks) to a final concentration of 50 ng/mL.

3. Sample Preparation: Solid Phase Extraction (SPE)

- Condition the SPE cartridges with methanol followed by water.

- Load 100 µL of plasma sample onto the SPE cartridge.
- Wash the cartridge with a low-organic wash solution (e.g., 5% methanol in water).
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.

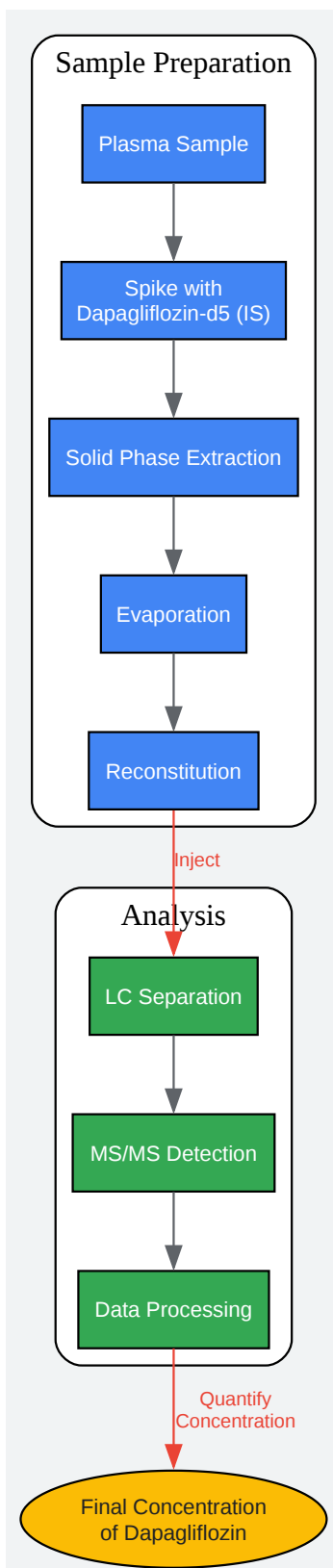
4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A suitable gradient to separate Dapagliflozin from endogenous plasma components.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive
 - Multiple Reaction Monitoring (MRM) transitions:
 - Dapagliflozin: Q1/Q3 (e.g., m/z 409.1 → 167.1)
 - **Dapagliflozin-d5**: Q1/Q3 (e.g., m/z 414.1 → 172.1)
 - Optimize collision energies and other MS parameters for maximum signal intensity.

5. Data Analysis

- Integrate the peak areas for both Dapagliflozin and **Dapagliflozin-d5**.
- Calculate the peak area ratio (Dapagliflozin / **Dapagliflozin-d5**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Dapagliflozin in the QC and unknown samples from the calibration curve.

The following diagram outlines the experimental workflow.



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Workflow for Dapagliflozin quantification using LC-MS/MS.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. Dapagliflozin-d5 | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Dapagliflozin-d5 | CAS 1204219-80-6 | LGC Standards [lgcstandards.com]
- 5. Dapagliflozin-D5 | CAS No- 1204219-80-6 | Simson Pharma Limited [simsonpharma.com]
- 6. Dapagliflozin-d5 | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Dapagliflozin-d5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585938#dapagliflozin-d5-cas-number-and-molecular-weight]

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